molecular formula C16H13FN2O2 B6143694 2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 733030-69-8

2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

Cat. No. B6143694
CAS RN: 733030-69-8
M. Wt: 284.28 g/mol
InChI Key: OJJSWUVTVPCQPG-JYRVWZFOSA-N
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Description

“2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid” is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research and industry. The IUPAC name of a similar compound is (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, phenyl-conjugated oligoene dye 2-(Cyano 3-(4-diphenylamino) phenyl) prop 2-enoic acid was synthesized by a chemical method .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H NMR and 13C NMR spectrum . The InChI of a similar compound, 2-Cyano-3-(4-fluoro-phenyl)-acrylic acid, is InChI=1S/C10H6FNO2/c11-9-3-1-7 (2-4-9)5-8 (6-12)10 (13)14/h1-5H, (H,13,14)/b8-5- .


Chemical Reactions Analysis

Catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, (2-Cyano-4-fluorophenyl)boronic acid, is 164.93 . The molecular weight of the compound you asked about is 284.28 g/mol.

Safety and Hazards

For a similar compound, (2-Cyano-4-fluorophenyl)boronic acid, the safety information includes the following hazard statements: H315-H319-H335. The precautionary statements include P261-P305+P351+P338 .

Future Directions

The compound has potential applications in various fields of research and industry. For instance, a similar compound, 2-cyano 3-(4-diphenylaminophenyl) prop 2-enoic acid dye, was used as a sensitizer in a Dye-Sensitized Solar Cell (DSSC), achieving a solar cell efficiency of 1.7% .

properties

IUPAC Name

(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-10-7-12(8-13(9-18)16(20)21)11(2)19(10)15-5-3-14(17)4-6-15/h3-8H,1-2H3,(H,20,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJSWUVTVPCQPG-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C(/C#N)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

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